methyl 6-(3-hydroxyphenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate
Description
This compound features a pyrazino[1,2-a]quinoline core fused with a bicyclic system, substituted with a 3-hydroxyphenyl group, methyl ester, and two ketone functionalities. The 3-hydroxyphenyl substituent may enhance hydrogen-bonding interactions, while the dimethyl and dioxo groups contribute to steric and electronic properties .
Properties
IUPAC Name |
methyl 6-(3-hydroxyphenyl)-9,9-dimethyl-4,7-dioxo-1,2,3,6,8,10-hexahydropyrazino[1,2-a]quinoline-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-22(2)10-14-17(15(26)11-22)16(12-5-4-6-13(25)9-12)18(21(28)29-3)19-20(27)23-7-8-24(14)19/h4-6,9,16,25H,7-8,10-11H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVOCIXYBIQQKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C(=C3N2CCNC3=O)C(=O)OC)C4=CC(=CC=C4)O)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Analogous Heterocyclic Compounds
Structural Similarities and Differences
Table 1: Key Structural Features of Selected Analogues
| Compound Name | Core Structure | Key Substituents | Functional Groups |
|---|---|---|---|
| Target Compound | Pyrazino[1,2-a]quinoline | 3-Hydroxyphenyl, methyl ester, dimethyl | 2 ketones, ester, hydroxyl |
| 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (3s) | Pyrano[2,3-c]pyrazole | 2-Chlorophenyl, 3-methoxyphenyl | Amino, nitrile, methoxy |
| Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) | Imidazo[1,2-a]pyridine | 4-Nitrophenyl, phenethyl, cyano | 2 esters, nitrile, nitro |
| 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) | Pyran-pyrazole hybrid | Phenyl, amino-hydroxy pyrazole | Amino, hydroxyl, nitrile |
Key Observations :
- The target compound’s pyrazinoquinoline core is distinct from the pyrano-pyrazole (e.g., 3s) or imidazo-pyridine (e.g., 1l) scaffolds in analogues.
- Substituent Effects : The 3-hydroxyphenyl group in the target contrasts with electron-withdrawing groups (e.g., nitro in 1l) or electron-donating groups (e.g., methoxy in 3s) in analogues. Hydroxyl groups may improve solubility but reduce metabolic stability compared to methoxy or nitro substituents .
- Functional Group Diversity: The target’s dual ketones and ester are unique; analogues like 11a prioritize nitrile and amino groups, which are critical for hydrogen-bonding or catalytic activity .
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Insights :
- The target’s hypothetical NMR signals align with aromatic protons (δ ~6.8–7.6 ppm for 3-hydroxyphenyl) and ketones/esters (δ ~2.5–3.5 ppm for methyl groups).
Research Implications and Limitations
- Bioactivity Gaps : While analogues like 3s and 11a show promise as kinase inhibitors or antimicrobial agents, the target’s bioactivity remains unexplored. Its structural complexity warrants further enzymatic assays.
- Synthetic Challenges : The target’s fused rings and multiple substituents may necessitate advanced catalysts or microwave-assisted synthesis to improve yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
